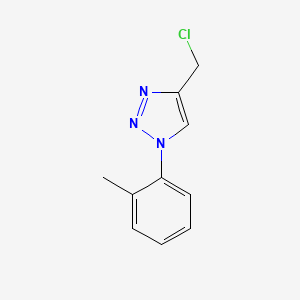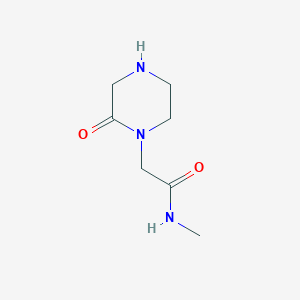![molecular formula C18H20N6O2S B1426469 2-[(5-{[(2-メトキシフェニル)アミノ]メチル}-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ]アセトヒドラジド CAS No. 1306738-51-1](/img/structure/B1426469.png)
2-[(5-{[(2-メトキシフェニル)アミノ]メチル}-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ]アセトヒドラジド
説明
2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌研究
この化合物は、1,2,4-トリアゾール誘導体の一部として、抗癌研究で有望視されています。 MCF-7、HeLa、A549を含むさまざまなヒト癌細胞株に対して、類似化合物の細胞毒性活性が評価されています 。このような誘導体は、癌細胞内の特定の酵素または経路を標的にするように設計でき、新しい化学療法薬の開発につながる可能性があります。
医薬品開発
この化合物の成分である第2級アミンは、抗うつ剤、幻覚剤およびオピオイド鎮痛剤、農薬などの医薬品の合成に不可欠です 。この化合物の構造は、有効性を高め、副作用を軽減した新しい薬物の作成に利用できます。
鎮痛剤と消炎剤
1,2,4-トリアゾール環を含む化合物は、有意な鎮痛作用と消炎作用があることが示されています 。この化合物は、新しい鎮痛薬または消炎剤の開発における可能性を探ることができます。
抗酸化特性
トリアゾール環は、抗酸化剤として機能することが知られています 。この化合物の研究により、多くの慢性疾患に寄与する酸化ストレスから細胞を保護する新しい抗酸化剤が発見される可能性があります。
獣医学
類似の化合物は、駆虫剤などの獣医用薬の合成に使用されてきました 。この化合物は、動物の寄生虫感染症の治療における有効性について調査できます。
材料科学
この化合物の分子構造、特に分子間水素結合を形成する能力は、超分子構造を作成する候補となります 。これらの構造は、特定の特性を持つ新しい材料を開発するために使用できる材料科学において応用されています。
環境科学
関連化合物の合成プロセスは、環境への影響を軽減するために最適化されており、この化合物も環境に優しい方法で合成できることを示唆しています 。さらなる研究は、環境科学におけるその応用を調査する可能性があります。汚染物質の無毒化またはグリーンケミストリーの構成要素として使用できます。
農業化学
第2級アミンは、農薬の開発にも重要です 。この化合物は、より効果的で環境に優しい新しい殺虫剤や肥料を作成する可能性について研究できます。
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to interact with their targets through various mechanisms . For instance, some indole derivatives inhibit the replication of viruses by binding to specific proteins . On the other hand, thiazole derivatives have been found to exhibit their biological activities through different mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . For instance, some indole derivatives have been found to inhibit the replication of viruses by interfering with the viral life cycle . Similarly, thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds can induce a variety of molecular and cellular changes.
特性
IUPAC Name |
2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-15-10-6-5-9-14(15)20-11-16-22-23-18(27-12-17(25)21-19)24(16)13-7-3-2-4-8-13/h2-10,20H,11-12,19H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBHUMMKZSSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113503 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-51-1 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)


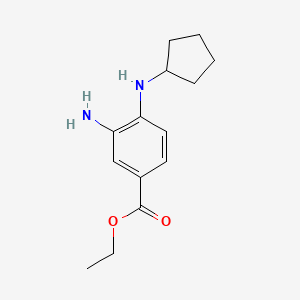
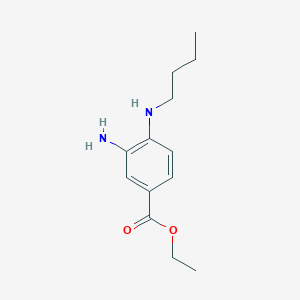
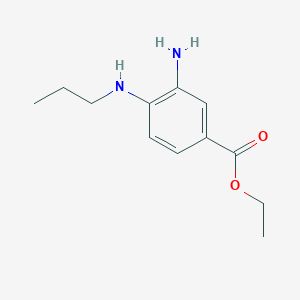
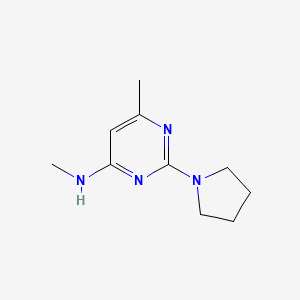
![2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426404.png)
